molecular formula C5H11N3O B12286638 1-(Azetidin-3-yl)-3-methylurea

1-(Azetidin-3-yl)-3-methylurea

Cat. No.: B12286638
M. Wt: 129.16 g/mol
InChI Key: LAZZTYSKRUEQGZ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-methylurea is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-methylurea can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has certain limitations and challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward and efficient route to obtain the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce new functional groups into the azetidine ring.

Scientific Research Applications

1-(Azetidin-3-yl)-3-methylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The azetidine ring’s conformational restriction plays a crucial role in its biological activity, influencing its binding to target proteins and enzymes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-3-methylurea can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylurea

InChI

InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-7-3-4/h4,7H,2-3H2,1H3,(H2,6,8,9)

InChI Key

LAZZTYSKRUEQGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CNC1

Origin of Product

United States

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